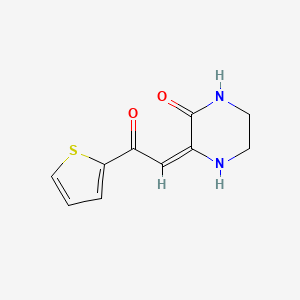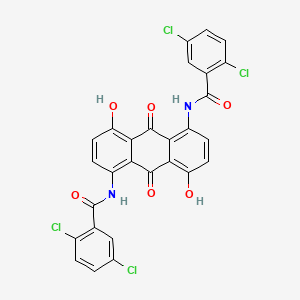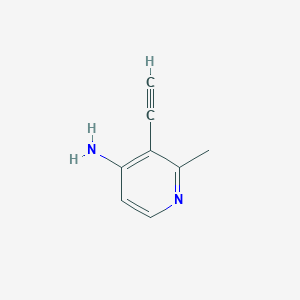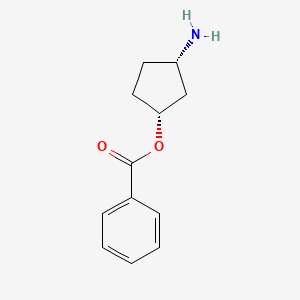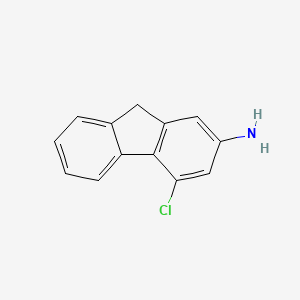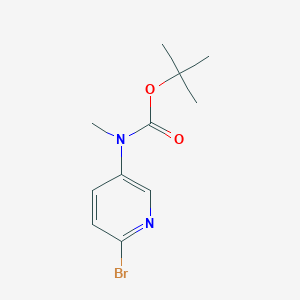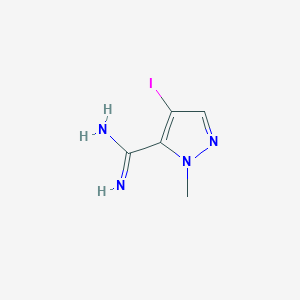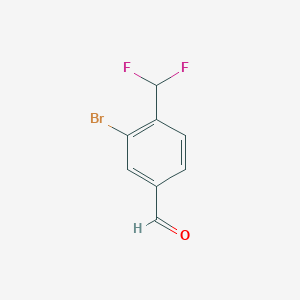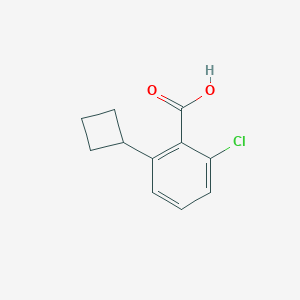
2-Chloro-6-cyclobutylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-cyclobutylbenzoic acid is an organic compound with the molecular formula C11H11ClO2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted by a chlorine atom at the 2-position and a cyclobutyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-cyclobutylbenzoic acid can be achieved through several synthetic routes. One common method involves the chlorination of 6-cyclobutylbenzoic acid. The reaction typically employs chlorine gas or a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom at the 2-position of the benzene ring.
Another approach involves the cyclobutylation of 2-chlorobenzoic acid. This can be achieved through a Friedel-Crafts alkylation reaction, where cyclobutyl chloride is used as the alkylating agent in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-cyclobutylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom under basic conditions.
Major Products Formed
Oxidation: Formation of cyclobutylbenzoic acid or cyclobutylbenzaldehyde.
Reduction: Formation of cyclobutylbenzyl alcohol or cyclobutylbenzaldehyde.
Substitution: Formation of derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
2-Chloro-6-cyclobutylbenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Chloro-6-cyclobutylbenzoic acid depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, modulating their activity. The chlorine and cyclobutyl groups can influence the compound’s binding affinity and specificity towards its molecular targets. The exact pathways involved would vary based on the biological system and the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
2-Chlorobenzoic acid: Similar structure but lacks the cyclobutyl group.
6-Cyclobutylbenzoic acid: Similar structure but lacks the chlorine atom.
2-Chloro-6-methylbenzoic acid: Similar structure with a methyl group instead of a cyclobutyl group.
Uniqueness
2-Chloro-6-cyclobutylbenzoic acid is unique due to the presence of both the chlorine atom and the cyclobutyl group on the benzene ring. This combination of substituents can impart distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C11H11ClO2 |
|---|---|
Molecular Weight |
210.65 g/mol |
IUPAC Name |
2-chloro-6-cyclobutylbenzoic acid |
InChI |
InChI=1S/C11H11ClO2/c12-9-6-2-5-8(7-3-1-4-7)10(9)11(13)14/h2,5-7H,1,3-4H2,(H,13,14) |
InChI Key |
DDUZDPOXAOMUQU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=C(C(=CC=C2)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


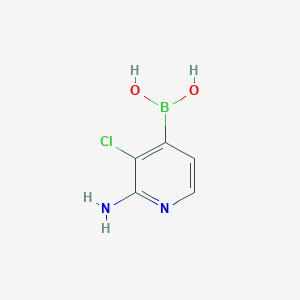
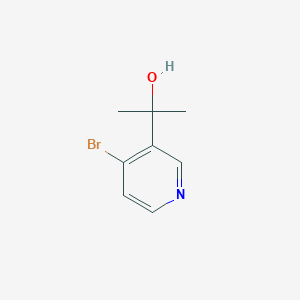
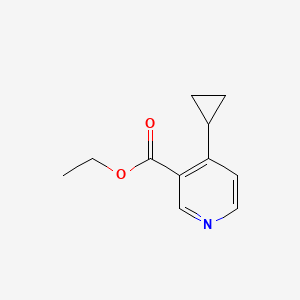

![2-(4-((4-Chlorophenyl)(cyano)methyl)phenyl)-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B13128598.png)

